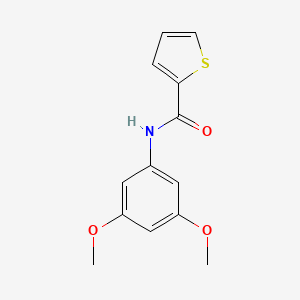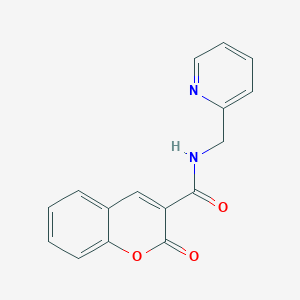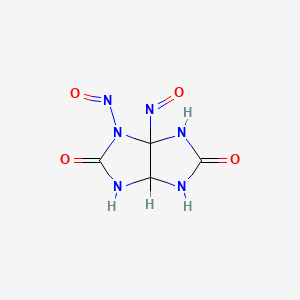
3-(2-Amino-1-hydroxypropyl)phenol
Übersicht
Beschreibung
3-(2-Amino-1-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2. It is known for its application in treating cardiac arrhythmias, particularly in reducing the frequency of ventricular premature contractions in patients with congestive heart failure . This compound also finds use in treating other cardiovascular disorders such as hypertension and angina .
Wissenschaftliche Forschungsanwendungen
3-(2-Amino-1-hydroxypropyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
While there isn’t specific information on the mechanism of action for “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds like Metaraminol act through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure .
Zukünftige Richtungen
While there isn’t specific information on the future directions of “3-(2-Amino-1-hydroxypropyl)phenol”, it’s worth noting that similar compounds are used in various applications. For instance, Metaraminol is used for the treatment and prevention of hypotension due to hemorrhage, spinal anesthesia, and shock associated with brain damage .
Biochemische Analyse
Biochemical Properties
3-(2-Amino-1-hydroxypropyl)phenol plays a crucial role in biochemical reactions, particularly those involving adrenergic receptors. It acts predominantly on alpha-1 adrenergic receptors, leading to vasoconstriction. This compound interacts with several biomolecules, including enzymes and proteins. For instance, it stimulates the release of norepinephrine from storage sites, which then binds to adrenergic receptors to exert its effects . Additionally, this compound inhibits adenyl cyclase, reducing the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger in cellular signaling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In vascular smooth muscle cells, it induces contraction by activating alpha-1 adrenergic receptors, leading to increased intracellular calcium levels. This compound also influences cell signaling pathways, particularly those involving cAMP. By inhibiting adenyl cyclase, this compound reduces cAMP levels, which can affect gene expression and cellular metabolism . Furthermore, its vasoconstrictive properties make it essential in maintaining blood pressure during hypotensive states.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to alpha-1 adrenergic receptors on the cell surface, triggering a cascade of intracellular events that lead to vasoconstriction. This binding inhibits adenyl cyclase, reducing cAMP production and subsequently decreasing protein kinase A (PKA) activity. The reduction in PKA activity leads to decreased phosphorylation of target proteins, altering cellular responses . Additionally, this compound stimulates the release of norepinephrine, which further enhances its vasoconstrictive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity can diminish due to degradation or metabolic processes. Long-term studies have shown that continuous exposure to this compound can lead to desensitization of adrenergic receptors, reducing its efficacy . Additionally, prolonged use may result in compensatory mechanisms that counteract its vasoconstrictive effects, such as upregulation of adenyl cyclase activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it effectively increases blood pressure by inducing vasoconstriction. At higher doses, it can cause adverse effects such as excessive vasoconstriction, leading to tissue ischemia and potential organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by enzymes such as monoamine oxidase and catechol-O-methyltransferase . These enzymes convert the compound into inactive metabolites, which are then excreted via the kidneys. The metabolic flux of this compound can influence its bioavailability and duration of action. Additionally, interactions with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) can affect its metabolic rate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or be actively transported by specific transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with adrenergic receptors on the cell membrane . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments. Additionally, the presence of targeting signals within its structure can direct it to specific organelles, enhancing its efficacy in exerting its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxypropyl)phenol can be achieved through various methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide in the presence of methane sulfonic acid and ammonia methanol . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as crystallization or distillation to achieve the required product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Amino-1-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Aminopropyl)phenol: Similar in structure but lacks the hydroxyl group.
3-(2-Hydroxypropyl)phenol: Similar but lacks the amino group.
Uniqueness
3-(2-Amino-1-hydroxypropyl)phenol is unique due to the presence of both amino and hydroxyl groups, which contribute to its specific pharmacological properties. This dual functionality allows it to interact with multiple molecular targets, making it effective in treating various cardiovascular conditions.
Eigenschaften
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9,11-12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFIGDLSSYIKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858992 | |
| Record name | m-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-17-2 | |
| Record name | α-(1-Aminoethyl)-3-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Hydroxynorephedrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)
![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)

![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)
![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)



